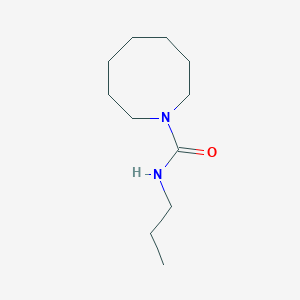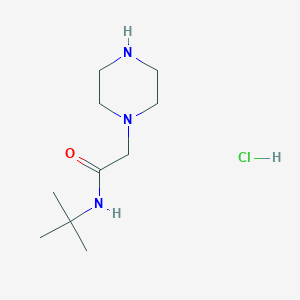![molecular formula C16H22N2O3 B7460820 1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)
1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea, also known as CP 94,253, is a synthetic compound that belongs to the family of urea-based compounds. CP 94,253 has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.
Mecanismo De Acción
1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 acts as a selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of pain, mood, and appetite. By blocking the CB1 receptor, 1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 can modulate the activity of the endocannabinoid system, which plays a crucial role in the regulation of various physiological processes.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 has been shown to produce analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce anxiety and depression-like behaviors in animal models of stress and depression. 1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 has been shown to have a favorable safety profile and does not produce significant side effects at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 has several advantages for laboratory experiments, including its high potency, selectivity, and favorable safety profile. However, its limited solubility in water can make it challenging to administer in certain experimental settings. Additionally, the lack of human clinical data limits its translational potential.
Direcciones Futuras
Further research is needed to determine the efficacy and safety of 1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 in humans. Additionally, the potential of 1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 as a treatment for various neurological and psychiatric disorders, including pain, anxiety, and addiction, warrants further investigation. The development of more potent and selective CB1 receptor antagonists may also lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 can be synthesized by reacting 1-cyclopentyl-3-chloro-urea with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamine in the presence of a base such as sodium hydroxide. The reaction takes place under mild conditions and yields a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 has been extensively studied for its pharmacological properties, including its potential as an analgesic, anti-inflammatory, and anti-convulsant agent. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction. 1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(17-16(19)18-13-4-2-3-5-13)12-6-7-14-15(10-12)21-9-8-20-14/h6-7,10-11,13H,2-5,8-9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTHYRZMNCYCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B7460743.png)
![2,6-difluoro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide](/img/structure/B7460746.png)

![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)

![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)





![1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460825.png)
